molecular formula C15H15BrNO+ B13373737 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium

3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium

Cat. No.: B13373737
M. Wt: 305.19 g/mol
InChI Key: JFAOFUAYFDVNHO-UHFFFAOYSA-N
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Description

3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is a chemical compound with a complex structure that includes a bromine atom, a pyridinium ring, and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium typically involves the reaction of 3,5-dimethylbenzaldehyde with pyridine and a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The bromine atom and pyridinium ring play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H15BrNO+

Molecular Weight

305.19 g/mol

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)-1-(3,5-dimethylphenyl)ethanone

InChI

InChI=1S/C15H15BrNO/c1-11-6-12(2)8-13(7-11)15(18)10-17-5-3-4-14(16)9-17/h3-9H,10H2,1-2H3/q+1

InChI Key

JFAOFUAYFDVNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C[N+]2=CC=CC(=C2)Br)C

Origin of Product

United States

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